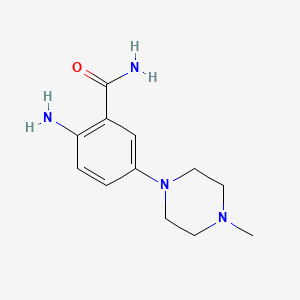

2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide

Description

Properties

IUPAC Name |

2-amino-5-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)9-2-3-11(13)10(8-9)12(14)17/h2-3,8H,4-7,13H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOVYRZSANVXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Substitution of Halogenated Benzoic Acid Derivatives

One established method involves the nucleophilic substitution of a halogen (Cl, Br) on a benzoic acid derivative by 4-methylpiperazine:

- Step 1: Starting from 4-chloromethylbenzoic acid or its derivatives, react with 4-methylpiperazine in an organic solvent such as ethanol or isopropanol.

- Step 2: The reaction is typically carried out at temperatures ranging from 15°C to 90°C, often around 20-25°C for 2-10 hours to form 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid.

- Step 3: Isolation of the product is achieved by solvent evaporation, addition of a protic organic solvent (e.g., methanol, ethanol, or isopropanol), heating (70-82°C), cooling, and filtration to obtain the solid intermediate.

This intermediate can then be converted to the benzamide by standard amide coupling reactions.

Amide Coupling with Amino-Substituted Aromatic Compounds

- The benzamide bond formation is achieved by reacting the 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid derivative or its activated form (such as benzoyl chloride) with an amine-containing aromatic compound.

- Organic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) are used.

- The reaction is often conducted at room temperature (20-25°C) for several hours (3-6 hours) to form the amide bond efficiently.

- Bases such as sodium alkoxides or organic bases (e.g., triethylamine) facilitate the coupling.

Reduction and Functional Group Transformations

- When starting from nitro-substituted intermediates, reduction to the corresponding amines is performed using zinc powder and ammonium chloride in ethanol at elevated temperatures (~80°C) for 12 hours.

- The reaction mixture is then neutralized, extracted, and purified by column chromatography to yield the amino-substituted benzamide.

Representative Synthetic Route Example

Research Findings and Optimization Notes

- The use of excess 4-methylpiperazine (3-6 equivalents) improves substitution efficiency during the nucleophilic displacement step.

- Protic solvents such as isopropanol are preferred for crystallization and purification of intermediates due to better solubility profiles.

- The amide coupling step benefits from mild temperatures (20-25°C) to avoid side reactions and improve selectivity.

- Reduction of nitro groups to amines is efficiently achieved under mild acidic conditions with zinc powder, avoiding harsher hydrogenation methods.

- Purification by column chromatography using mixtures of ethyl acetate and hexanes or dichloromethane and methanol is standard for isolating pure intermediates and final products.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Methylpiperazine (4-5 eq) | Isopropanol or EtOH | 20-25°C | 3-6 h | High (not always specified) | Use protic solvent for isolation |

| Benzoyl chloride formation | Thionyl chloride or oxalyl chloride | Organic solvent | Reflux or RT | 1-3 h | Quantitative | Use immediately |

| Amide coupling | Aromatic amine + benzoyl chloride + base | DMF, DMA, or NMP | 20-25°C | 3-6 h | Moderate to high | Base critical for efficiency |

| Nitro reduction | Zn powder + NH4Cl | EtOH | 80°C | 12 h | ~86% | Mild acidic conditions preferred |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds derived from this structure have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Derivatives of this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Central Nervous System Effects

Due to the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Preliminary studies suggest that it could serve as a potential treatment for neurological disorders by acting on neurotransmitter systems . The ability to cross the blood-brain barrier enhances its therapeutic applicability in treating conditions such as anxiety and depression.

Case Study 1: Anticancer Activity

A study published in Cancer Research highlighted the efficacy of this compound derivatives in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, with a noted mechanism involving the induction of apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine moiety led to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

2-Amino-5-(4-methylimidazol-1-yl)benzamide

2-Amino-5-morpholin-4-yl-benzamide

- Substituent : Morpholine ring instead of piperazine.

- This compound has been studied for HDAC inhibition but shows lower isoform selectivity compared to piperazine-containing analogues .

HDAC-Targeting Benzamides

4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide

- Substituent : Thiophene ring at the 5-position.

- Biological Activity : Binds to HDAC1/2 with high selectivity (IC₅₀ < 100 nM) due to hydrophobic interactions with the enzyme’s active site. The thiophene group enhances π-stacking, a feature absent in the piperazine analogue .

- Comparison : The 4-methylpiperazine in the target compound may improve water solubility but could reduce HDAC affinity due to steric hindrance .

N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-benzamide

- Substituent : Additional indazole and difluorobenzyl groups.

- Applications: Demonstrates potent anticancer activity in preclinical models, with the piperazine group enhancing solubility for intravenous administration. This highlights the versatility of 4-methylpiperazine in optimizing pharmacokinetics .

Radiolabeled and Fluorinated Derivatives

[18F]BA3 (N-[2-amino-5-(thiophen-3-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide)

- Substituent : Fluoropropanamide side chain.

- Applications: Used as a radiotracer for imaging HDAC1/2 in the brain.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP | Water Solubility | Key Applications |

|---|---|---|---|---|

| This compound | 234.30 | ~1.5* | High | HDAC inhibition, kinase research |

| 2-Amino-5-morpholin-4-yl-benzamide | 235.25 | ~1.2 | Moderate | HDAC screening |

| 4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide | 365.42 | ~2.8 | Low | HDAC1/2 inhibition |

| [18F]BA3 | 434.45 | ~2.1 | Low | PET imaging |

*Estimated based on analogues in .

Research Implications and Challenges

- Advantages of 4-Methylpiperazine : Enhances solubility and bioavailability while maintaining moderate target affinity.

- Limitations : Lower HDAC potency compared to thiophene or hydroxamate derivatives; synthetic complexity in introducing the piperazine ring .

- Future Directions : Structural optimization via hybridizing piperazine with fluorinated or aromatic groups (e.g., as in [18F]BA3) could improve target engagement and imaging applicability .

Biological Activity

2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with a suitable benzoyl chloride or related derivatives. The process is characterized by the formation of an amide bond, which is crucial for the biological activity of the compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives containing similar structures showed potent inhibitory effects against various receptor tyrosine kinases (RTKs) such as EGFR and HER-2, which are critical in cancer progression. Compounds with modifications at the benzamide moiety displayed up to 92% inhibition at low concentrations (10 nM) against these targets .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been evaluated for its anti-inflammatory properties. A related study highlighted that piperazine derivatives can inhibit nitric oxide production in LPS-stimulated macrophages. The mechanism involves downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of derivatives containing piperazine rings has also been explored. Compounds synthesized from similar frameworks demonstrated moderate to excellent activity against various bacterial strains. The presence of the piperazine moiety was essential for enhancing the antimicrobial efficacy .

Case Study 1: Anticancer Evaluation

A series of analogs derived from this compound were tested against several cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity, making them promising candidates for further development as anticancer agents.

Case Study 2: Inflammation Model

In a model of inflammation using RAW 264.7 macrophages, compounds related to this compound significantly reduced inflammatory markers. This study provided insights into the compound's mechanism of action and its potential use in treating inflammatory disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:

- Receptor Tyrosine Kinases : The compound's structural features facilitate binding to RTKs, inhibiting their activity and thereby disrupting signaling pathways involved in cancer cell proliferation.

- Inflammatory Pathways : By inhibiting iNOS and COX-2 expression, the compound modulates inflammatory responses, providing a dual mechanism for therapeutic intervention in diseases characterized by chronic inflammation.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 2-Amino-5-(4-methyl-piperazin-1-yl)-benzamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are introduced via Buchwald-Hartwig amination or SNAr reactions. Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the product from byproducts like unreacted amines or halogenated intermediates . IR and NMR spectroscopy are critical for verifying the presence of key functional groups (e.g., amide C=O stretch at ~1638 cm⁻¹ and aromatic protons at δ 6.8–7.5 ppm) .

Q. Which spectroscopic techniques are employed to confirm the structural integrity of this benzamide derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, piperazine methyl groups) and carbon backbone.

- IR Spectroscopy : Identifies amide bonds (C=O at ~1638 cm⁻¹) and NH stretches (3320 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 342.02 for a related benzamide) .

- Elemental Analysis : Validates purity (e.g., C, H, N within 0.1% of theoretical values) .

Q. What primary biological activities have been reported for this compound?

- Methodological Answer :

- Tyrosinase Inhibition : Derivatives like N'-phenylbenzohydrazide show IC₅₀ values of 10.5 μM, validated via enzyme kinetics and docking studies .

- HDAC Inhibition : Structural analogs (e.g., 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) bind HDAC 2 via H-bond donors/acceptors and aromatic interactions .

- Cardioprotection : Reduces infarct size in ischemia/reperfusion models by 30–40% compared to controls .

Advanced Research Questions

Q. How can e-pharmacophore modeling guide the design of HDAC 2 inhibitors based on this benzamide scaffold?

- Methodological Answer :

- E-Pharmacophore Generation : Use co-crystallized ligands (e.g., HDAC 2-bound analogs) to define features: 3 aromatic rings (R7, R8, R9), 1 H-bond acceptor (A2), and 1 H-bond donor (D4) .

- Virtual Screening : Filter compound libraries (e.g., ZINC15) for matches to the pharmacophore hypothesis.

- Validation : Compare binding free energies (ΔG) and interaction patterns (e.g., π-π stacking with His145) via molecular dynamics simulations .

Q. What strategies optimize the structure-activity relationship (SAR) for enhancing tyrosinase inhibitory potency?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂ at the 2,4-positions) to enhance binding to the tyrosinase active site .

- Bioisosteric Replacement : Replace the piperazine with a morpholine ring to improve solubility while retaining H-bonding capacity.

- IC₅₀ Profiling : Test analogs against kojic acid (positive control, IC₅₀ = 44.6 μM) using mushroom tyrosinase assays .

Q. How does polymorphism affect the crystallinity and bioavailability of this compound?

- Methodological Answer :

- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify forms (e.g., monoclinic vs. rhombic).

- Solubility Studies : Compare dissolution rates of Form I (stable) vs. Form II (metastable) in biorelevant media (e.g., FaSSIF).

- Reference : Benzamide analogs exhibit polymorphism-dependent bioavailability, with metastable forms showing 2–3× higher solubility .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., human vs. mushroom tyrosinase) and buffer conditions (pH 6.8 for HDAC assays).

- Meta-Analysis : Pool data from multiple studies (e.g., tyrosinase IC₅₀ ranges: 2.5–10.5 μM) and apply statistical weighting for outliers .

- Orthogonal Validation : Confirm activity via cell-based assays (e.g., melanin reduction in B16F10 cells) .

Q. What computational approaches predict binding interactions with novel targets like carbonic anhydrase or dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against carbonic anhydrase IX (PDB: 3IAI). Prioritize compounds with ΔG < −8 kcal/mol.

- MD Simulations : Simulate 100-ns trajectories to assess stability of piperazine-Arg132 interactions in dopamine D3 receptors .

- Free Energy Perturbation (FEP) : Quantify the impact of methyl group substitution on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.